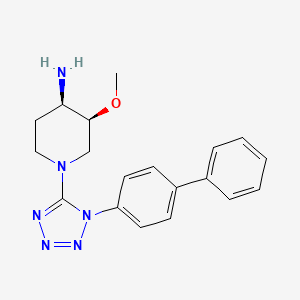![molecular formula C14H13N3O2 B5338223 2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)
2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile is a compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of study, including neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor has been shown to have various effects on neuronal function, including modulation of neurotransmitter release and regulation of ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to have analgesic effects, which may be due to its modulation of calcium signaling and ion channel activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and pharmacological effects of sigma-1 receptor activation. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile. One possible direction is the development of new compounds that have a higher affinity for the sigma-1 receptor. Another direction is the study of the physiological and pharmacological effects of sigma-1 receptor activation in various disease states, such as Alzheimer's disease and schizophrenia. Additionally, the potential use of this compound as a therapeutic agent for various conditions should be explored further.
Métodos De Síntesis
The synthesis of 2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile is a complex process that involves several steps. The first step involves the condensation of 3-methoxybenzaldehyde with malononitrile to form a β-enaminone intermediate. This intermediate is then reacted with methylamine to form the corresponding imine. The imine is then cyclized with ethyl oxalyl chloride to form the oxazole ring. Finally, the vinyl group is introduced by reacting the oxazole with acetylene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields of study, including neuroscience and pharmacology. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain, cognition, and mood regulation.
Propiedades
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-14-12(9-15)17-13(19-14)7-6-10-4-3-5-11(8-10)18-2/h3-8,16H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPFTSKEHCLOK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide](/img/structure/B5338141.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5338146.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5338148.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5338156.png)
![8-[4-(4-methoxyphenyl)-4-oxobutanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5338170.png)
![3-methyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5338177.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5338190.png)
![4-amino-N'-[(4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5338196.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338201.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5338211.png)
![2-cyclohexyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5338214.png)
amino]methyl}-2-methoxyphenol](/img/structure/B5338219.png)


